molecular formula C15H19N3O3 B11389364 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11389364
M. Wt: 289.33 g/mol
InChI Key: YGSGUZGKJVSKCA-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the ethyl group:

    Formation of the phenoxyacetamide moiety: This involves the reaction of the oxadiazole derivative with 4-(propan-2-yl)phenol and subsequent acylation to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenoxyacetamide moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(methyl)phenoxy]acetamide

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C15H19N3O3/c1-4-13-15(18-21-17-13)16-14(19)9-20-12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19)

InChI Key

YGSGUZGKJVSKCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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